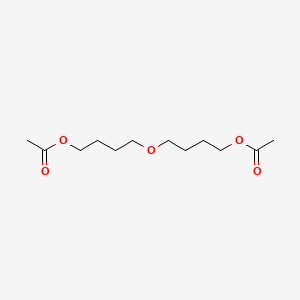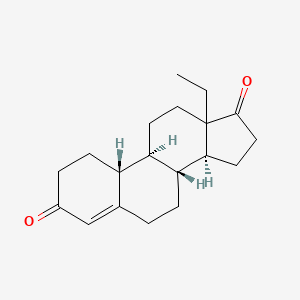
D-Ethylgonendione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Ethylgonendione is an organic compound with the molecular formula C19H26O2. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide but insoluble in water . This compound is known for its applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of steroid hormones.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Ethylgonendione typically involves the hydroxylation of steroid precursors. One common method is the microbial biotransformation using fungi such as Penicillium raistrickii . The process involves the incubation of the substrate with the microorganism, which introduces hydroxyl groups at specific positions on the steroid nucleus. The reaction conditions usually include a temperature of around 30°C and a substrate concentration of 1 g/L dissolved in methanol .
Industrial Production Methods
In industrial settings, the production of this compound often employs biocatalysis due to its high regio- and stereo-selectivity. The use of cytochrome P450 enzymes from microorganisms like Aspergillus ochraceus has been reported to enhance the efficiency of the hydroxylation process . The industrial process involves the fermentation of the microorganism in a controlled environment, followed by the extraction and purification of the product.
化学反应分析
Types of Reactions
D-Ethylgonendione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogenation and other substitution reactions can modify the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.
科学研究应用
D-Ethylgonend
属性
分子式 |
C19H26O2 |
|---|---|
分子量 |
286.4 g/mol |
IUPAC 名称 |
(8R,9S,10R,14S)-13-ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-17H,2-10H2,1H3/t14-,15+,16+,17-,19?/m0/s1 |
InChI 键 |
SBLHOJQRZNGHLQ-YLVOMZDISA-N |
手性 SMILES |
CCC12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34 |
规范 SMILES |
CCC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)

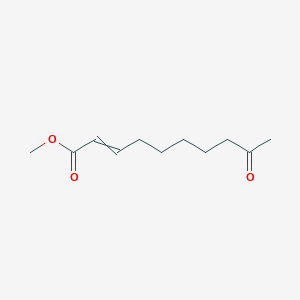

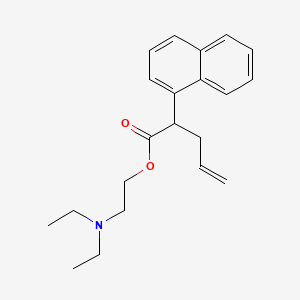


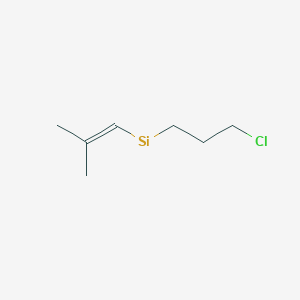
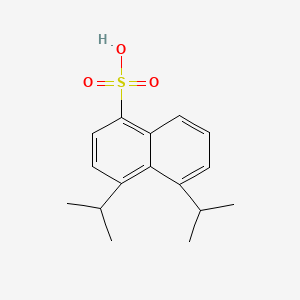
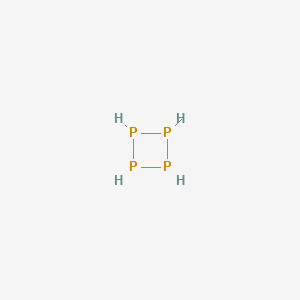

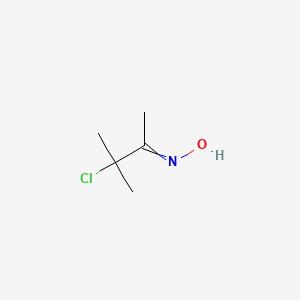
![2,3-Diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14752851.png)
